ETHYL 4-{[2-(2-NITROPHENYL)ACETYL]AMINO}BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-{[2-(2-NITROPHENYL)ACETYL]AMINO}BENZOATE is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a nitrophenylacetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[2-(2-NITROPHENYL)ACETYL]AMINO}BENZOATE typically involves a multi-step process. One common method includes the acylation of ethyl 4-aminobenzoate with 2-(2-nitrophenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[2-(2-NITROPHENYL)ACETYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Coupling: Boronic acids, palladium catalysts
Major Products Formed
Reduction: 4-{[2-(2-Aminophenyl)acetyl]amino}benzoate
Hydrolysis: 4-{[2-(2-Nitrophenyl)acetyl]amino}benzoic acid
Coupling: Various biaryl derivatives
Scientific Research Applications
ETHYL 4-{[2-(2-NITROPHENYL)ACETYL]AMINO}BENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-{[2-(2-NITROPHENYL)ACETYL]AMINO}BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can undergo reduction to form an active amine, which can then interact with specific biological targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-{[2-(4-NITROPHENYL)ACETYL]AMINO}BENZOATE
- METHYL 4-{[2-(2-NITROPHENYL)ACETYL]AMINO}BENZOATE
- ETHYL 4-{[2-(2-NITROPHENYL)ACETYL]AMINO}PHENYLACETATE
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitrophenyl and benzoate groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 4-[[2-(2-nitrophenyl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-2-24-17(21)12-7-9-14(10-8-12)18-16(20)11-13-5-3-4-6-15(13)19(22)23/h3-10H,2,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYULCXNRECJWGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.